(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 5-phenyl-2-furaldehyde with thiosemicarbazide under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Scientific Research Applications
5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring and hydrazone moiety play crucial roles in its biological activities. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-PHENYL-2-FURALDEHYDE (5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
Uniqueness
5-PHENYL-2-FURALDEHYDE (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to its specific combination of a furaldehyde moiety with a thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H11N3O2S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2E)-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11N3O2S/c18-13-9-20-14(16-13)17-15-8-11-6-7-12(19-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)/b15-8+ |
InChI Key |
VSWKGDFUOQHOGZ-OVCLIPMQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=CC=C3)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
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